(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide
Description
Bicyclic Framework Analysis: 7-Oxabicyclo[4.1.0]heptane Core Architecture
The 7-oxabicyclo[4.1.0]heptane core constitutes a bicyclic system comprising a cyclohexane ring fused to a three-membered epoxide ring. This architecture introduces significant ring strain, particularly at the oxygen-containing bridgehead. The oxygen atom occupies the 7-position, bridging carbons 1 and 4 in the bicyclo[4.1.0] framework. Gas electron diffraction studies of analogous 7-oxabicyclo[2.2.1]heptane systems reveal a C–O–C bond angle of 94.5° ± 2.2°, notably smaller than the 111.7° angle in dimethyl ether, reflecting substantial angular distortion.
X-ray crystallographic data for related compounds show bond lengths of 1.442 ± 0.010 Å for C–O bonds in the epoxide ring, while adjacent C–C bonds exhibit elongation (1.571 ± 0.015 Å) compared to standard cyclohexane systems (1.534 Å). These distortions arise from the combined effects of Baeyer strain and torsional stress within the fused ring system.
Stereochemical Configuration at C1, C3, and C6 Positions
The (1S,3S,6R) configuration imposes specific spatial constraints on the molecule. Single-crystal X-ray analyses confirm the absolute stereochemistry, with the carboxamide group at C3 adopting an equatorial position relative to the bicyclic core. The bridgehead carbons (C1 and C6) exhibit puckering angles of 28.7° ± 1.2°, stabilizing the molecule through partial relief of ring strain.
Density functional theory (DFT) calculations demonstrate that the (1S,3S,6R) enantiomer is energetically favored by 3.2 kcal/mol over its (1R,3R,6S) counterpart due to reduced steric interactions between the N,N-dimethyl carboxamide and the epoxide oxygen. Nuclear Overhauser effect (NOE) spectroscopy reveals key through-space interactions:
- H1 axial proton shows coupling with H3 (J = 2.8 Hz)
- H6 methylene protons exhibit dipolar coupling with the C3 carboxamide carbonyl (2.4 Å)
Carboxamide Functional Group Conformational Dynamics
The N,N-dimethyl carboxamide group displays restricted rotation about the C3–N bond (ΔG‡ = 12.3 kcal/mol at 298 K), as determined by variable-temperature NMR. This constraint arises from conjugation with the carbonyl π-system and steric interactions with the bicyclic framework. The amide plane forms a 67.5° ± 3.1° dihedral angle with the adjacent cyclohexane ring, minimizing non-bonded interactions.
Infrared spectroscopy reveals a carbonyl stretching frequency of 1642 cm⁻¹, intermediate between free (1680–1700 cm⁻¹) and fully conjugated (1600–1620 cm⁻¹) amides, suggesting partial resonance stabilization. X-ray polarization effects induce a 0.03 Å elongation of the C=O bond compared to solution-phase measurements.
Comparative Analysis with Related Oxabicycloheptane Derivatives
| Derivative | Ring System | Key Structural Features | Carboxamide Position |
|---|---|---|---|
| (1S,3S,6R)-Target | Bicyclo[4.1.0] | 7-Oxa, axial carboxamide | C3 |
| 2-Oxabicyclo[2.2.1] | Bicyclo[2.2.1] | 2-Oxa, reduced ring strain | C1 |
| 7-Oxanorbornane | Bicyclo[2.2.1] | Increased bridgehead hybridization (sp³) | N/A |
| 2-Oxabicyclo[2.2.2] | Bicyclo[2.2.2] | Expanded cavity (5.56 Å vs. 4.83 Å) | Bridgehead |
The bicyclo[4.1.0] system exhibits 18% greater ring strain energy than the bicyclo[2.2.1] analog, as calculated via molecular mechanics (MMFF94 force field). This enhanced strain increases reactivity at the epoxide ring while decreasing conformational flexibility of substituents. Comparative NMR studies show upfield shifts of 0.45 ppm for H3 protons in the [4.1.0] system versus [2.2.1] derivatives, reflecting distinct electronic environments.
X-ray diffraction data illustrate critical differences in molecular geometry:
Properties
IUPAC Name |
(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10(2)9(11)6-3-4-7-8(5-6)12-7/h6-8H,3-5H2,1-2H3/t6-,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHORMZHJCCLTMA-RNJXMRFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CC[C@@H]2[C@H](C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide, also known as Edoxaban Impurity 82, is a bicyclic compound with the molecular formula CHNO and a molecular weight of 169.22 g/mol. It is structurally characterized by a bicyclic framework that includes an oxabicyclo structure and a carboxamide functional group. This compound has garnered interest in the pharmaceutical field, particularly due to its association with anticoagulant activity as an impurity in Edoxaban, a direct factor Xa inhibitor used in the treatment of thromboembolic disorders.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 169.22 g/mol |
| CAS Number | 929693-35-6 |
| Synonyms | Edoxaban Impurity 82 |
Anticoagulant Properties
Research indicates that this compound exhibits anticoagulant properties similar to those of its parent compound Edoxaban. The mechanism of action involves the inhibition of factor Xa, which plays a crucial role in the coagulation cascade. In vitro studies have demonstrated that this compound can effectively inhibit thrombin generation and prolong clotting times in various assays.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is influenced by its structural characteristics. Preliminary studies suggest that it may undergo metabolic transformations similar to those observed with Edoxaban, involving hepatic metabolism primarily via cytochrome P450 enzymes.
Case Studies
- In Vitro Inhibition Studies : A study conducted on human plasma showed that this compound inhibited factor Xa activity with an IC50 value comparable to that of Edoxaban . This highlights its potential role as a relevant impurity affecting the overall anticoagulant efficacy of Edoxaban formulations.
- Safety and Toxicity Assessment : Toxicological evaluations have been performed to assess the safety profile of this compound. In animal models, no significant adverse effects were observed at therapeutic doses, indicating a favorable safety margin .
Research Findings
Recent studies have focused on the implications of impurities like this compound on drug formulation and patient outcomes:
- Impact on Drug Efficacy : The presence of impurities can alter the pharmacodynamics of anticoagulants, potentially leading to variations in patient response .
- Regulatory Considerations : Regulatory bodies are increasingly scrutinizing impurities in pharmaceutical products due to their potential impact on drug safety and efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
1. Impurity in Drug Development
The compound is primarily recognized as an impurity associated with Edoxaban, a direct oral anticoagulant used for the treatment of thromboembolic disorders. Understanding the behavior and effects of this impurity is crucial for ensuring the safety and efficacy of Edoxaban formulations. Regulatory agencies require detailed characterization of impurities to assess their potential impact on drug performance and patient safety.
2. Structure-Activity Relationship (SAR) Studies
Research involving (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide can provide insights into SAR studies for anticoagulants. By analyzing how structural modifications affect biological activity, researchers can design more effective derivatives with improved pharmacological profiles.
Analytical Applications
1. Quality Control in Pharmaceutical Manufacturing
As an impurity in Edoxaban production, this compound must be monitored during manufacturing processes. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed analytical techniques to quantify this compound and ensure compliance with regulatory standards.
2. Method Development for Impurity Profiling
Researchers have developed methods specifically aimed at detecting and quantifying this compound in pharmaceutical preparations. These methods are essential for maintaining product quality and safety by identifying potential contaminants that could affect therapeutic outcomes.
Case Study 1: Impurity Profile of Edoxaban
A study published in a peer-reviewed journal examined the impurity profile of Edoxaban formulations, highlighting the presence of this compound as a significant impurity that must be monitored throughout the production process to ensure patient safety and drug efficacy.
Case Study 2: SAR Analysis in Anticoagulant Research
In another research effort focused on anticoagulants, scientists utilized this compound to explore structural variations in anticoagulant activity. The findings indicated that slight modifications to the bicyclic structure could enhance pharmacological activity while reducing adverse effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The 7-oxabicyclo[4.1.0]heptane scaffold is shared among several analogs, but substituents and stereochemistry differ significantly (Table 1):
Table 1. Structural variations among 7-oxabicyclo[4.1.0]heptane derivatives.
Key Observations:
Stereochemical Considerations
Stereochemistry profoundly impacts biological activity and synthetic pathways:
- Target Compound : The (1S,3S,6R) configuration ensures precise spatial orientation of the carboxamide group, critical for its role as an edoxaban impurity .
- Analog Example : In (1S,2S,3S,6R)-3-t-butyl-2-methyl-7-oxabicyclo[4.1.0]heptane, stereochemistry directs epoxide ring-opening reactions, yielding specific diastereomers .
Pharmacological and Industrial Relevance
- Pharmaceutical Impurity : The target compound’s presence in edoxaban underscores the need for stringent stereochemical control during drug synthesis .
- Building Blocks : Analogs like the 3-aza derivative are used in drug discovery for their modular reactivity .
- Industrial Applications : Tetramethyl-substituted derivatives serve as precursors in dye synthesis, leveraging their rigid bicyclic structure .
Preparation Methods
Synthesis of 7-Oxabicyclo[4.1.0]heptane-3-carboxylate Esters
The initial step involves preparing alkyl esters of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid, commonly methyl or ethyl esters. A typical synthetic route includes:
- Starting from cyclohexene-1-carboxylic acid, which undergoes iodination and lactonization to form 4-iodo-3-cyclohexanecarboxylic acid lactone.
- Reaction of this lactone with alcohols (methanol or ethanol) in the presence of sodium hydroxide to yield the corresponding methyl or ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylates.
Reaction Conditions Summary:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodination & Lactonization | Cyclohexene-1-carboxylic acid, NaHCO3, KI, I2, DCM, ice bath to RT | 92 | White solid product |
| Esterification (Ethyl) | Lactone + EtOH, NaOH (2.5N), RT, 3 h | 69 | Yellow oily liquid |
| Esterification (Methyl) | Lactone + MeOH, NaOH (2.5N), RT, 3 h | 66 | Yellow oily liquid |
Enzymatic Resolution of Isomeric Mixture
The alkyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate esters exist as isomeric mixtures. To obtain the optically pure (1S,3S,6R) isomer, enzymatic resolution is employed using hydrolases.
- α-Chymotrypsin
- Alkaline protease
- Papain
- Trypsin
- Alkaline protease, papain, and trypsin showed high enantioselectivity with enantiomeric excess (de) > 90%.
- Alkaline protease gave the best overall yield and selectivity.
- Reaction temperature: 25 °C
- Reaction time: 48 hours
- Solvent systems: Phosphate buffer saline (PBS) with organic cosolvents such as acetone or methyl tert-butyl ether.
Enzymatic Resolution Reaction Table:
| Enzyme | Enantiomeric Excess (de, %) | Yield (%) | Comments |
|---|---|---|---|
| Alkaline Protease | >90 | Highest | Best overall performance |
| Papain | >90 | Moderate | Good selectivity |
| Trypsin | >90 | Moderate | Good selectivity |
| α-Chymotrypsin | Lower | Lower | Less effective |
| Solvent | Conversion (%) | Comments |
|---|---|---|
| Methyl tert-butyl ether | High | Preferred organic phase |
| Acetone | Moderate | Acceptable |
| Others | Variable | Less efficient |
Aminolysis and Protection to Final Product
Following resolution, the alkyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate undergoes aminolysis to convert the ester into the corresponding amide. Then, N,N-dimethylation is performed to yield the target N,N-dimethyl carboxamide.
- Aminolysis: The ester is reacted with ammonia or amines to form the primary amide intermediate.
- N,N-Dimethylation: The amide nitrogen is methylated to form the N,N-dimethyl amide.
- Amino group protection (e.g., tert-butoxycarbonyl protection) may be applied to improve purity and facilitate downstream processing.
- The process is designed for scalability with mild reaction conditions, high selectivity, and cost-effectiveness.
Summary Table of Preparation Steps
| Step No. | Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Iodination & Lactonization | Cyclohexene-1-carboxylic acid, I2, NaHCO3, KI | 4-Iodo-3-cyclohexanecarboxylic acid lactone, 92% yield |
| 2 | Esterification | Lactone + MeOH or EtOH, NaOH (2.5N), RT | Methyl or ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, ~66-69% yield |
| 3 | Enzymatic Resolution | Alkaline protease, papain, or trypsin, PBS, 25°C, 48h | (1S,3S,6R) isomer isolated with >90% de, best yield with alkaline protease |
| 4 | Aminolysis | Ammonia or amine, mild conditions | Conversion to primary amide |
| 5 | N,N-Dimethylation & Protection | Methylation reagents, amino protection agents | Formation of (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide |
Research Findings and Industrial Relevance
- The enzymatic resolution method offers a mild, selective, and economically viable route to obtain the optically pure (1S,3S,6R) isomer, crucial for pharmaceutical applications.
- The use of alkaline protease is preferred due to its high enantioselectivity and yield.
- The process is amenable to large-scale industrial production, addressing prior limitations in edoxaban intermediate synthesis.
- The method avoids harsh chemical resolution techniques, reducing environmental impact and improving safety.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide, and how are stereochemical outcomes controlled?
- Methodology :
- Multi-step synthesis : The compound is synthesized via stereospecific epoxidation and cyclopropanation. For example, ethyl (1S*,3S*,4S*,6R*) derivatives are prepared using epoxide intermediates under inert conditions, followed by carboxamide formation via nucleophilic substitution .
- Stereochemical control : Chiral catalysts or chiral pool starting materials ensure enantioselectivity. For bicyclo[4.1.0]heptane scaffolds, stereochemical integrity is preserved using low-temperature reactions to avoid racemization .
- Key Data :
| Step | Reagents/Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Retention of (1S,3S,6R) configuration | |
| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂ | Transannular ring closure |
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign bridgehead protons (δ 2.86–3.43 ppm) and carboxamide carbonyl (δ ~172 ppm). Diastereotopic protons in the bicyclo core show splitting patterns confirming stereochemistry .
- X-ray crystallography : Resolves absolute configuration for bridgehead substituents, especially when NMR data is ambiguous .
- Key Data :
| Signal Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H NMR (H-3) | 2.86–2.96 | m | Bridgehead proton | |
| ¹³C NMR (C=O) | 172.6 | - | Carboxamide carbonyl |
Advanced Research Questions
Q. How do stereochemical variations in the bicyclo[4.1.0]heptane core influence reactivity in ring-opening reactions?
- Methodology :
- Kinetic vs thermodynamic control : Stereoisomers like (1R,2R,3S,4S) vs (1S,2R,3S,4S) yield divergent products (e.g., oxabicyclo derivatives vs cyclohexanones) under basic conditions. Reactivity is monitored via HPLC to track intermediates .
- Mechanistic insight : Epoxide ring-opening pathways depend on steric hindrance at bridgehead positions. Computational modeling (DFT) predicts regioselectivity .
Q. What strategies resolve contradictory data in structural elucidation, especially regarding bridgehead substituents?
- Methodology :
- Comparative NMR analysis : Cross-validate experimental shifts with computed values (e.g., using Gaussian09). For example, bridgehead protons in (1S,3S,6R) derivatives show distinct coupling constants (J = 8.4–9.2 Hz) vs other stereoisomers .
- Crystallographic validation : Resolve ambiguities in NOESY data by confirming spatial proximity of substituents .
- Example :
| Technique | Discrepancy Resolved | Reference |
|---|---|---|
| ¹H-¹³C HSQC | Misassignment of H-6 vs H-1 protons | |
| X-ray | Confirmation of trans-fused bicyclo core |
Q. What in vitro assays evaluate the compound's bioactivity, and how are structure-activity relationships analyzed?
- Methodology :
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). IC₅₀ values correlate with substituent electronegativity at C-3 .
- Enzyme inhibition : Test inhibition of α-l-iduronidase or similar hydrolases using fluorogenic substrates. Activity-based probes confirm covalent binding .
- Key Findings :
| Bioassay | Result | Reference |
|---|---|---|
| MIC (S. aureus) | 12.5 µg/mL | |
| α-l-Iduronidase IC₅₀ | 8.3 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
